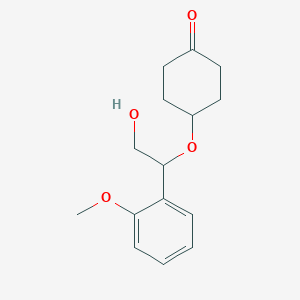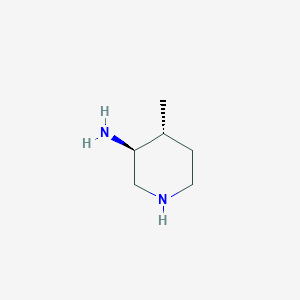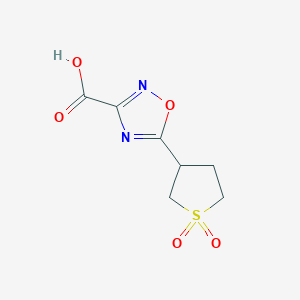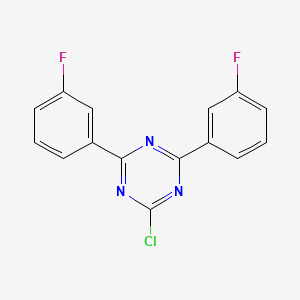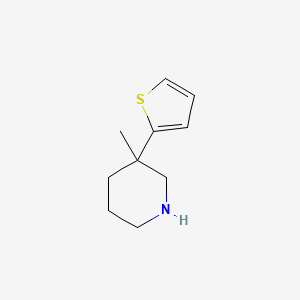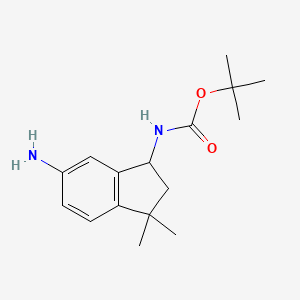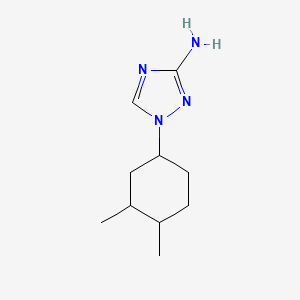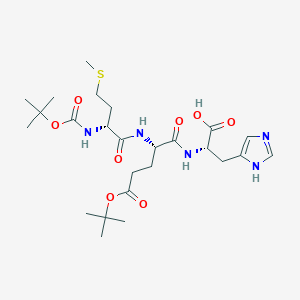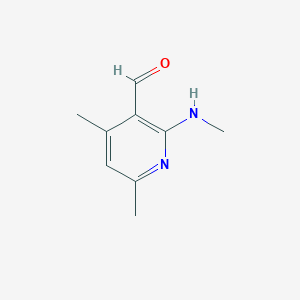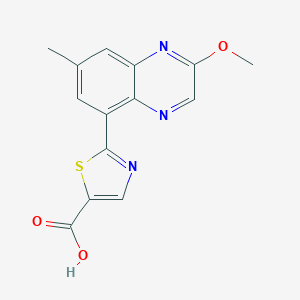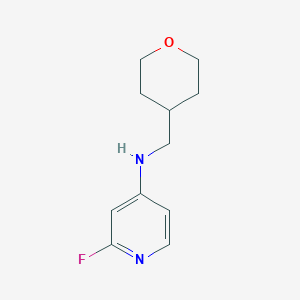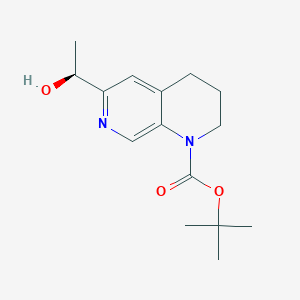
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyethyl group, and a naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the naphthyridine ring, and introduction of the hydroxyethyl group. Common reagents used in these reactions include tert-butyl chloroformate, ethyl magnesium bromide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the consistent production of high-purity this compound .
化学反応の分析
Types of Reactions
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the naphthyridine ring can produce a fully saturated compound .
科学的研究の応用
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the naphthyridine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyridine derivatives and tert-butyl-protected molecules. Examples include:
- tert-Butyl 3-(1-hydroxyethyl)-4,5-dihydro-1,2,3-triazole-1-carboxylate
- tert-Butyl 2-(1-hydroxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate .
Uniqueness
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
tert-butyl 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)12-8-11-6-5-7-17(13(11)9-16-12)14(19)20-15(2,3)4/h8-10,18H,5-7H2,1-4H3/t10-/m0/s1 |
InChIキー |
VLYLRKQVFZUMJH-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)O |
正規SMILES |
CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
